Methyl 4-(methylthio)-2-(trifluoromethyl)benzoate

Description

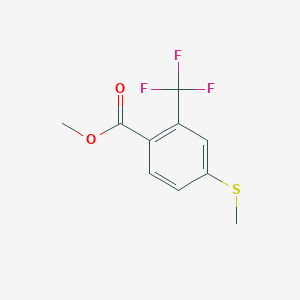

Methyl 4-(methylthio)-2-(trifluoromethyl)benzoate is a benzoate derivative featuring a methylthio (-SCH₃) group at the para position and a trifluoromethyl (-CF₃) group at the ortho position of the aromatic ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methylthio substituent may influence electronic properties and reactivity.

Properties

Molecular Formula |

C10H9F3O2S |

|---|---|

Molecular Weight |

250.24 g/mol |

IUPAC Name |

methyl 4-methylsulfanyl-2-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C10H9F3O2S/c1-15-9(14)7-4-3-6(16-2)5-8(7)10(11,12)13/h3-5H,1-2H3 |

InChI Key |

CATOVDPQQTYKLK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)SC)C(F)(F)F |

Origin of Product |

United States |

Biological Activity

Methyl 4-(methylthio)-2-(trifluoromethyl)benzoate is an aromatic compound notable for its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. Its unique structure, characterized by the presence of a trifluoromethyl group and a methylthio substituent, contributes to its reactivity and biological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H9F3OS

- Molecular Weight : 252.24 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various pathogens, showing promising results as a potential agrochemical agent. The compound's effectiveness may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Insecticidal Activity

This compound has also been identified as a precursor for developing insecticides. Its trifluoromethyl group enhances its lipophilicity, which is crucial for penetrating insect cuticles. Studies have reported that derivatives of this compound exhibit potent insecticidal properties against common agricultural pests, making it a candidate for further development in pest management strategies .

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that this compound possesses selective toxicity towards certain cancer cell lines while exhibiting low toxicity towards non-cancerous cells. For instance, selectivity indices were reported ranging from 83.20 to 37,281 in various studies, indicating a favorable safety profile compared to standard chemotherapeutics .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl group may play a role in enhancing the compound's interaction with biological targets, potentially leading to alterations in gene expression or enzyme inhibition.

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | <10 | |

| Insecticidal | Spodoptera frugiperda (Fall Armyworm) | <5 | |

| Cytotoxicity | HeLa Cells | 12 | |

| Cytotoxicity | Vero Cells | >100 |

Case Study: Agrochemical Applications

In a recent study focusing on agrochemical applications, this compound was tested for its efficacy in controlling pest populations in agricultural settings. The results indicated that formulations containing this compound significantly reduced pest populations without adversely affecting beneficial insects, showcasing its potential as a selective insecticide .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Methyl 4-(trifluoromethyl)benzoate

- Structure : Lacks the methylthio group at position 4 but retains the trifluoromethyl group at position 2.

- Properties : The absence of the methylthio group reduces sulfur-mediated reactivity and may lower lipophilicity compared to the target compound. This simpler analog is listed in chemical indices as a building block for further functionalization .

- Applications : Used in organic synthesis and materials science due to the electron-withdrawing -CF₃ group.

Methyl 4-(4-(2-(4-(Methylthio)phenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C5)

- Structure: Shares the methylthio group but incorporates a quinoline-piperazine backbone. Synthesized via ethyl acetate crystallization, yielding a white solid .

- Characterized by ¹H NMR and HRMS, similar to the target compound’s analytical workflow.

ATPR (4-Amino-2-trifluoromethylphenyl retinate)

- Structure: Contains a trifluoromethyl group and an amino (-NH₂) substituent on the aromatic ring, conjugated to a retinoate moiety.

- Properties: The amino group increases polarity, contrasting with the methylthio group’s hydrophobicity. ATPR demonstrated neuroprotective and anticancer activity, with HPLC purity >99% .

- Applications : A pharmaceutical candidate for cancer differentiation therapy, highlighting the role of -CF₃ in enhancing drug stability .

Herbicidal Benzoates (e.g., Metsulfuron-methyl)

- Structure: Methyl benzoates with sulfonylurea bridges (e.g., methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate).

- Properties : The sulfonylurea group enables herbicidal activity by inhibiting acetolactate synthase. Trifluoromethyl analogs (e.g., triflusulfuron-methyl) show enhanced metabolic resistance in plants .

- Applications : Widely used in agriculture, demonstrating the agrochemical relevance of fluorinated benzoates.

Table 1: Key Properties of Selected Compounds

Key Observations:

- Trifluoromethyl Group : Enhances stability and bioactivity across applications (e.g., ATPR’s anticancer effects , herbicidal resistance ).

- Methylthio vs.

- Synthetic Yields : Piperazine-linked derivatives (e.g., C5) achieve ~60–70% yields via crystallization , while ATPR’s optimized synthesis reaches 56.71% .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-(methylthio)-2-(trifluoromethyl)benzoate, and how is purity ensured?

- Methodological Answer : The compound is synthesized via coupling reactions, often involving trifluoromethyl-substituted intermediates. For example, a multi-step procedure includes dissolving precursors in polar aprotic solvents (e.g., DMF), activating agents like HATU, and purifying via reverse-phase HPLC (C18 columns, MeCN/water with 0.1% formic acid). Purity (>97%) is verified by LCMS ([M+H]+ peaks) and retention time consistency under standardized conditions (e.g., 1.17–1.41 minutes) .

Q. How do the methylthio and trifluoromethyl groups influence the compound’s physicochemical properties?

- Methodological Answer : The methylthio group (-SMe) enhances lipophilicity and nucleophilic substitution reactivity, while the trifluoromethyl group (-CF₃) increases metabolic stability and electron-withdrawing effects. These groups collectively improve solubility in organic solvents (e.g., MeCN) and influence π-π stacking interactions in HPLC separations .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- LCMS : Confirms molecular weight via [M+H]+ peaks (e.g., m/z 817.3 observed in coupling reactions) .

- HPLC : Validates purity using retention times under standardized gradients (MeCN/water with formic acid) .

- NMR : Resolves aromatic proton environments and substituent positioning (e.g., trifluoromethyl at position 2) .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving this compound to mitigate low yields?

- Methodological Answer : Low yields in amide couplings may arise from steric hindrance or poor activation. Strategies include:

- Using Pd catalysts (e.g., tris(dibenzylideneacetone)dipalladium) to facilitate C–N bond formation .

- Adjusting reaction temperatures (40–85°C) and nitrogen atmospheres to stabilize intermediates .

- Screening coupling agents (e.g., HATU vs. EDCI) to improve activation efficiency .

Q. What experimental approaches resolve contradictions in reported bioactivity data for trifluoromethyl-containing benzoates?

- Methodological Answer : Discrepancies may stem from trifluoromethyl positioning or impurity profiles. Researchers should:

- Validate regiochemistry via X-ray crystallography or NOESY NMR to confirm substituent placement .

- Reassess bioassays under controlled conditions (e.g., standardized cell lines, solvent controls) to eliminate batch-specific artifacts .

Q. How does the methylthio group’s reactivity impact derivatization strategies for this compound?

- Methodological Answer : The methylthio group undergoes oxidation to sulfoxides/sulfones or nucleophilic displacement with amines/thiols. For example:

- Oxidation : Use mCPBA to generate sulfoxide derivatives for enhanced hydrogen-bonding capacity .

- Displacement : React with aryl halides under Ullmann conditions to install diverse substituents .

Q. What computational methods predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking : Simulate binding to enzyme active sites (e.g., cytochrome P450) using software like AutoDock Vina, focusing on trifluoromethyl’s hydrophobic interactions .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with observed inhibition constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.